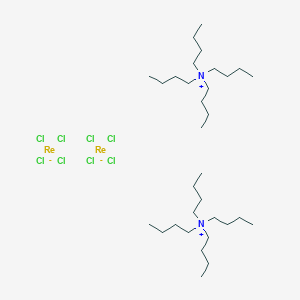

Tetrabutylammonium octachlorodirhenate(III)

Description

The exact mass of the compound Tetrabutylammonium octachlorodirhenate(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylammonium octachlorodirhenate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium octachlorodirhenate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylazanium;tetrachlororhenium(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDHKKNVLJDBNO-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72Cl8N2Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583461 | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14023-10-0 | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium octachlorodirhenate(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The δ to δ* Transition in Dirhenium Complexes: A Technical Guide for Researchers

Introduction: The Uniqueness of the Quadruple Bond and the δ to δ Transition*

The field of inorganic chemistry was revolutionized by the discovery of the quadruple bond between two metal atoms, a concept first elucidated in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻.[1][2] This remarkable bonding motif, consisting of one σ, two π, and one δ bond, has profound implications for the electronic structure and photophysical properties of these molecules. At the heart of their unique characteristics lies the δ to δ* (delta to delta star) electronic transition, a low-energy excitation that has become a hallmark of quadruply bonded dimetal complexes. This guide provides an in-depth technical exploration of this transition in dirhenium complexes, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular orbital origins of this transition, detail the experimental methodologies for its characterization, and explore the key factors that modulate its energy, providing a comprehensive framework for understanding and manipulating these fascinating systems.

I. The Molecular Orbital Framework of the δ to δ Transition*

The formation of a quadruple bond in a dirhenium complex, typically with a D₄h symmetry, arises from the overlap of the d-orbitals on each rhenium atom. The combination of the dₓ²-y² orbitals forms the σ bond, the dₓz and dᵧz orbitals form the two π bonds, and crucially, the face-to-face overlap of the dₓᵧ orbitals gives rise to the δ bond. This δ bond is significantly weaker than the σ and π bonds due to its less effective overlap.

The corresponding antibonding orbitals are also formed: σ, π, and δ. The δ and δ molecular orbitals are of particular interest. The δ orbital is the highest occupied molecular orbital (HOMO) in many dirhenium paddlewheel complexes, while the δ* orbital is the lowest unoccupied molecular orbital (LUMO).[3] The energy difference between these two orbitals is relatively small, leading to a characteristic, low-energy electronic absorption band in the visible or near-infrared region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the δ bonding orbital to the δ* antibonding orbital, a process known as the δ to δ* transition.

Caption: Molecular orbital diagram illustrating the formation of δ and δ* orbitals from the dxy atomic orbitals of two rhenium atoms and the resulting δ to δ* electronic transition.

II. Experimental Characterization of the δ to δ Transition*

The primary technique for investigating the δ to δ* transition is UV-Visible (UV-Vis) absorption spectroscopy . This method directly measures the energy required to promote an electron from the δ to the δ* orbital.

Protocol: UV-Visible Spectroscopy of a Dirhenium Complex

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the dirhenium complex in a suitable solvent (e.g., dichloromethane, acetonitrile). The choice of solvent is critical as it can influence the transition energy. The solvent should be transparent in the spectral region of interest.

-

Prepare a series of solutions with known concentrations to verify adherence to the Beer-Lambert Law.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum of the pure solvent in a matched cuvette.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 300-1000 nm for dirhenium complexes).

-

-

Data Analysis:

-

Identify the absorption maximum (λₘₐₓ) of the lowest energy band, which is typically assigned to the δ to δ* transition.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette. A high molar extinction coefficient for this transition is characteristic of its allowed nature.

-

The transition energy (E) can be calculated using the equation: E = hc/λₘₐₓ, where h is Planck's constant, c is the speed of light, and λₘₐₓ is the wavelength of maximum absorption.

-

Caption: A streamlined workflow for the experimental characterization of the δ to δ* transition in dirhenium complexes using UV-Visible spectroscopy.

III. Factors Influencing the δ to δ Transition Energy*

The energy of the δ to δ* transition is not fixed but is sensitive to several factors, making it a valuable probe of the electronic and structural properties of the dirhenium core.

| Factor | Influence on δ to δ* Transition Energy | Rationale |

| Nature of Equatorial Ligands | Electron-donating ligands increase the energy, while electron-withdrawing ligands decrease it. | Electron-donating groups destabilize the δ orbital more than the δ* orbital, increasing the energy gap. Conversely, electron-withdrawing groups stabilize the δ orbital, decreasing the energy gap. |

| Nature of Axial Ligands | Stronger σ-donating axial ligands generally lead to a decrease in the transition energy. | Axial ligands primarily interact with the metal d₂² orbitals (σ-bonding). Stronger donors raise the energy of the d₂² orbital, which can mix with the δ and δ* orbitals, leading to a smaller energy gap. |

| Re-Re Bond Distance | Shorter Re-Re bond distances generally lead to an increase in the transition energy. | A shorter bond distance implies stronger overlap between the dₓᵧ orbitals, leading to a greater stabilization of the δ bonding orbital and a greater destabilization of the δ* antibonding orbital, thus increasing the energy gap. |

| Solvent Polarity | The effect can be complex, but generally, more polar solvents can lead to shifts in the transition energy. | The solvent can interact with the ground and excited states of the complex differently, leading to solvatochromism. |

| Oxidation State of Rhenium | Increasing the oxidation state of the rhenium centers generally increases the transition energy.[4][5][6] | A higher oxidation state leads to more contracted d-orbitals, which can result in stronger metal-ligand interactions and a larger energy gap between the δ and δ* orbitals.[4][5][6] |

IV. Photophysical Consequences and Applications

Excitation into the δ to δ* transition populates the ¹(δδ*) excited state. This excited state can undergo several decay pathways, including:

-

Internal Conversion and Vibrational Relaxation: The molecule rapidly relaxes to the lowest vibrational level of the excited state.

-

Intersystem Crossing: The singlet excited state can efficiently cross over to a triplet excited state, ³(δδ*).

-

Luminescence: While often weak, some dirhenium complexes exhibit phosphorescence from the triplet state.

-

Photochemistry: The excited state can be a potent reductant or oxidant, enabling photochemical reactions.

The tunable nature of the δ to δ* transition and the reactivity of the resulting excited state have led to the exploration of dirhenium complexes in various applications, including:

-

Photocatalysis: As potent photoreductants, they can drive a range of chemical transformations.

-

Photodynamic Therapy (PDT): Upon excitation, they can generate reactive oxygen species that are cytotoxic to cancer cells.

-

Molecular Wires: The delocalized nature of the metal-metal bond allows for electron transport along the dirhenium core.

Caption: A simplified Jablonski-type diagram illustrating the primary photophysical decay pathways following δ to δ* excitation in a dirhenium complex.

V. Conclusion

The δ to δ* transition in dirhenium complexes is more than just a spectroscopic curiosity; it is a window into the fundamental nature of the quadruple bond and a gateway to a rich landscape of photophysical and photochemical behavior. By understanding the molecular orbital origins of this transition and the factors that govern its energy, researchers can rationally design and synthesize novel dirhenium complexes with tailored properties for a wide array of applications, from fundamental studies of chemical bonding to the development of advanced materials and therapeutics. This guide serves as a foundational resource for scientists and professionals seeking to harness the unique potential of these remarkable molecules.

References

-

Cotton, F. A.; Curtis, N. F.; Johnson, B. F. G.; Robinson, W. R. Some Reactions of the Octahalodirhenate(III) Ions. II. Preparation and Properties of Tetracarboxylato Compounds. Inorganic Chemistry. [Link]

-

Mallick, A.; et al. Dirhenium paddlewheel complexes bearing para-substituted triphenylguanidinate ligands: Synthesis, spectroscopic and computational studies. ResearchGate. [Link]

-

Hanna, B. S. An Exploration of the Redox Behavior and Higher Oxidation States of Diruthenium Paddlewheel Complexes. UW-Madison Libraries. [Link]

-

Hopkins, M. D.; Gray, H. B. A simplified View of δ → δ* Transition Energies in Compounds with multiple metal-metal bonds: The isolated δ — δ* manifold model. Semantic Scholar. [Link]

-

Cotton, F. A.; et al. Synthesis and structural characterization of several dirhenium(III) compounds. ResearchGate. [Link]

-

Balasekaran, S. M.; et al. Expanding the Chemistry of Rhenium Metal–Metal Bonded Fluoro Complexes: Facile Preparation and Characterization of Paddlewheel Complexes. ACS Publications. [Link]

-

LibreTexts. Factors That Affect the Magnitude of Δo. Chemistry LibreTexts. [Link]

-

Bogomyakov, A. S.; et al. Electronic structure and magnetic properties of rhenium complexes with an iminoxolene ligand: experimental and computational studies. PubMed. [Link]

-

Cotton, F. A.; et al. Compounds Containing Dirheniurm(III) Octahalide Anions. ACS Publications. [Link]

-

Smith, A. FINAL THESIS. Huddersfield Repository. [Link]

-

Gross, Z.; et al. Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond. PMC. [Link]

-

Husak, Y. V.; et al. BINDING ACTIVITY OF THE QUADRUPLE BONDING DIRHENIUM(III) COMPOUND WITH BENZIMIDAZOLE LIGANDS TO NON-CANONICAL DNA. Journal of Chemistry and Technologies. [Link]

-

Dirhodium paddlewheel complexes considered in this work and their experimental ¹⁰³Rh chemical shifts. ResearchGate. [Link]

-

Antonarakis, G. S.; et al. Diruthenium Paddlewheel Complexes Attacking Proteins: Axial versus Equatorial Coordination. PMC. [Link]

-

Faraz, R. Factors Affecting the Magnitude of Δo. Slideshare. [Link]

-

Dunbar, K. R. REDOX AND CARBONYL CHEMISTRY OF DIRHENIUM COMPLEXES CONTAINING QUADRUPLE AND ELECTRON-RICH TRIPLE BONDS. Purdue e-Pubs. [Link]

-

Derringer, D. R.; et al. Synthesis, Spectroscopic Studies, and Structure of an Unusual Dirhenium Complex with a Bridging Hydride Ligand. ElectronicsAndBooks. [Link]

-

LibreTexts. The Effect of the Metal Ion on d-Orbital Splitting. Chemistry LibreTexts. [Link]

-

Vorotnikov, Y. A.; et al. Evolution of the Electronic Structure of the trans-[Re6S8bipy4Cl2] Octahedral Rhenium Cluster during Reduction. MDPI. [Link]

-

Gámez-Vallejo, S.; et al. In-Depth Study of the Electronic Properties of NIR-Emissive κ3N Terpyridine Rhenium(I) Dicarbonyl Complexes. ACS Publications. [Link]

-

O'Connor, M. J.; et al. Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2. PMC. [Link]

-

Adams, R. D.; et al. Formyl C-H activation in N,N-Dimethylformamide by a dirhenium carbonyl complex. ResearchGate. [Link]

-

Frenking, G.; Shaik, S. The Nature of the Bonding in Transition-Metal Compounds. Chemical Reviews. [Link]

-

Torres-Cavanillas, R.; et al. Dissecting conjugation and electronic effects on the linear and non-linear optical properties of rhenium(I) carbonyl complexes. RSC Publishing. [Link]

-

Pander, P.; et al. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. MDPI. [Link]

Sources

- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 2. Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Factors Affecting the Magnitude of Δo | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Orbital Diagram of the Octachlorodirhenate(III) Anion, [Re₂Cl₈]²⁻

This guide provides a comprehensive exploration of the electronic structure and bonding in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, a landmark compound in inorganic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of metal-metal multiple bonding.

Introduction: The Dawn of the Quadruple Bond

The isolation and characterization of the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, in the form of its potassium salt K₂[Re₂Cl₈]·2H₂O, marked a pivotal moment in chemistry.[1][2] First reported by Soviet chemists in 1954, its true significance was unveiled in 1964 by F. Albert Cotton and Charles B. Harris, who determined its crystal structure and proposed the existence of a quadruple bond between the two rhenium atoms.[1][2] This discovery challenged the then-existing paradigms of chemical bonding and opened up a new field of research into complexes containing metal-metal multiple bonds.[2][3] The anion's unique eclipsed geometry and remarkably short Re-Re bond distance of approximately 2.24 Å were the first indications of an extraordinary bonding scenario.[1][2]

The [Re₂Cl₈]²⁻ anion exhibits a distinctive dark blue color, a direct consequence of its electronic structure, specifically the δ→δ* electronic transition.[2][4] Understanding the molecular orbital (MO) diagram of this iconic anion is fundamental to grasping the nature of quadruple bonds, which are now known to be most common among transition metals such as rhenium, tungsten, molybdenum, and chromium.[1][5]

Theoretical Framework: The Genesis of a Quadruple Bond

The formation of the quadruple bond in [Re₂Cl₈]²⁻ can be rationalized through molecular orbital theory, which describes the combination of atomic orbitals to form molecular orbitals. Each rhenium atom in the anion is in the +3 oxidation state, possessing a d⁴ electron configuration.[6] The molecule has D₄h symmetry, with the two ReCl₄ units in an eclipsed conformation.[2][7] This geometry is crucial for the formation of the quadruple bond, as it allows for the maximum overlap of the d-orbitals on the adjacent rhenium atoms.

The quadruple bond is comprised of four distinct components arising from the overlap of the d-orbitals of the two Re(III) centers:

-

One σ (sigma) bond: Formed by the overlap of the d_z² orbitals along the internuclear axis (defined as the z-axis).

-

Two π (pi) bonds: Formed by the side-on overlap of the d_xz and d_yz orbitals.

-

One δ (delta) bond: Formed by the face-to-face overlap of the d_xy orbitals. This δ bond is a key feature of the quadruple bond and is responsible for the molecule's torsional rigidity and eclipsed conformation.[7]

The eight d-electrons from the two Re(III) centers populate these bonding molecular orbitals, leading to the electronic configuration σ²π⁴δ².[1][2] This configuration results in a formal bond order of four and accounts for the compound's diamagnetic nature, as all electrons are paired.[6][8]

The Molecular Orbital Diagram of [Re₂Cl₈]²⁻

The molecular orbital diagram provides a visual representation of the energy levels of the atomic and molecular orbitals and the distribution of electrons within them. For [Re₂Cl₈]²⁻, the diagram focuses on the interactions between the d-orbitals of the two rhenium atoms.

Construction of the MO Diagram

The construction of the MO diagram begins with the d-orbitals of the two separated Re³⁺ ions. Under the D₄h symmetry of the anion, these d-orbitals split in energy.[9][10] When the two ReCl₄ fragments are brought together, their d-orbitals interact to form bonding and antibonding molecular orbitals. The relative energies of these molecular orbitals are determined by the extent of their overlap.

The resulting molecular orbital energy level diagram shows the formation of the σ, π, and δ bonding and antibonding orbitals. The eight valence d-electrons fill the lowest energy bonding orbitals, resulting in the σ²π⁴δ² configuration.

Sources

- 1. Quadruple bond - Wikipedia [en.wikipedia.org]

- 2. Potassium octachlorodirhenate - Wikipedia [en.wikipedia.org]

- 3. Quadruple_bond [chemeurope.com]

- 4. \left[ \mathrm { Re } _ { 2 } \mathrm { Cl } _ { 8 } \right] ^ { 2 - } ha.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Vibronic Coupling in Tetrabutylammonium Octachlorodirhenate(III): A Spectroscopic Case Study

Topic: Vibronic Coupling in Tetrabutylammonium Octachlorodirhenate(III) Spectra Content Type: In-depth Technical Guide Audience: Researchers, Spectroscopists, and Inorganic Chemists

Executive Summary

The octachlorodirhenate(III) anion,

This guide provides a rigorous analysis of the vibronic signatures observed in the absorption, emission, and resonance Raman spectra of

Electronic Structure Fundamentals

To understand the vibronic coupling, one must first establish the electronic ground state and the nature of the active transition. The

The Quadruple Bond Manifold

The Re-Re bond arises from the interaction of the

-

(

-

(

-

(

Ground State Configuration:

The Active Transition ( )

The lowest energy allowed electronic transition promotes an electron from the bonding

-

Transition:

-

Bond Order Change:

-

Symmetry Selection: Allowed (z-polarized, parallel to Re-Re bond).

This reduction in bond order weakens the Re-Re interaction, leading to an elongation of the metal-metal bond in the excited state. This structural displacement is the origin of the observed vibronic coupling.

Figure 1: Simplified MO diagram of the quadruple bond showing the critical

Vibronic Coupling Mechanisms

The spectra of

The Franck-Condon Principle

Because the electronic transition (

-

Ground State (

): Equilibrium bond length -

Excited State (

): Equilibrium bond length -

Result: The vertical excitation lands in a vibrationally excited level of the

state, creating a "progression" of peaks separated by the excited-state vibrational frequency.

Spectroscopic Signatures

A. Electronic Absorption (UV-Vis)

-

Band Position:

nm (dependent on solvent/temperature). -

Vibrational Structure: A clear progression of the

(Re-Re stretch) mode is visible, especially at cryogenic temperatures (5 K). -

Frequency: The spacing corresponds to

. This is lower than the ground state frequency (

B. Resonance Raman (RR) Spectroscopy

Excitation into the

-

Mechanism: A-term scattering (Albrecht theory). The intensity enhancement scales with the square of the displacement (

) of the normal coordinate between ground and excited states. -

Diagnostic Value: The observation of a long overtone progression in the RR spectrum definitively identifies the Re-Re stretch as the mode coupled to the electronic transition.

C. Emission (Fluorescence)

exhibits fluorescence from the-

Mirror Image: The emission spectrum mirrors the absorption spectrum.[2]

-

Progression: The vibrational spacing in emission corresponds to the ground state frequency (

), as the molecule relaxes back to the ground state PES.

Quantitative Analysis: The Huang-Rhys Factor

To quantify the vibronic coupling, we calculate the Huang-Rhys factor (

Calculating

The relative intensities of the vibronic peaks (

- is the intensity of the origin transition (0-0 band).

- is the vibrational quantum number.

Protocol:

-

Deconvolute the absorption spectrum (Gaussian fitting) to isolate peak areas.

-

Plot

vs. -

Typical values for

:

Estimating Bond Length Change ( )

The relationship between

-

= Reduced mass of the

-

= Vibrational frequency (in cm

-

Result: For

, the Re-Re bond elongates by approximately 0.10 - 0.15 Å in the excited state.

Experimental Protocols

Synthesis of

Note: The tetrabutylammonium salt is preferred over potassium salts for solubility in spectroscopic solvents like dichloromethane (DCM).

-

Starting Material: Potassium perrhenate (

) or Ammonium perrhenate. -

Reduction: Dissolve in concentrated HCl. Add hypophosphorous acid (

) as the reducing agent.[4] -

Reaction: Reflux for 2-4 hours. The solution turns dark blue/green.

-

Cation Exchange: Add a stoichiometric excess of Tetrabutylammonium chloride (

) dissolved in dilute HCl. -

Precipitation: The

salt precipitates as emerald green crystals. -

Purification: Recrystallize from DCM/Hexane or Acetone/Methanol to ensure high purity (crucial for resolving vibronic structure).

Low-Temperature Spectroscopy Workflow

Vibronic structure is often broadened by thermal effects (hot bands and solvent interaction) at room temperature.

Figure 2: Experimental workflow for resolving vibronic fine structure.

Step-by-Step:

-

Matrix Selection: Prepare a dilute solution (

M) in a solvent that forms a clear glass at low temperatures (e.g., 2-Methyltetrahydrofuran or 5:2 Ether/Isopentane). -

Cooling: Load sample into a variable-temperature liquid helium cryostat. Cool slowly to 10 K to prevent glass cracking.

-

Measurement:

-

Absorption: Scan 500-900 nm.

-

Emission: Excite at ~600 nm (into the high-energy side of the absorption band). Collect emission from 650-900 nm.

-

-

Validation: Ensure the 0-0 transition energy overlaps in both absorption and emission spectra.

Diagrammatic Summary of Vibronic Coupling

The following diagram illustrates the physical origin of the spectroscopic features, linking the potential energy surfaces to the observed spectra.

Figure 3: Logical flow of vibronic coupling from electronic excitation to spectral output.

References

-

Cotton, F. A., & Harris, C. B. (1965).[5] The Crystal and Molecular Structure of Dipotassium Octachlorodirhenate(III) Dihydrate,

. Inorganic Chemistry, 4(3), 330–333. Link -

Trogler, W. C., Solomon, E. I., & Gray, H. B. (1977). Electronic spectra of potassium octachlorodirhenate(III) at 10 K. Inorganic Chemistry, 16(12), 3031–3035. Link

-

Clark, R. J. H., & Franks, M. L. (1975). Resonance Raman spectra of the octachlorodirhenate(III) ion. Journal of the American Chemical Society, 97(10), 2691–2697. Link

-

Zink, J. I. (1978). Vibronic coupling in metal-metal bonded systems. Accounts of Chemical Research, 11(8), 289–296. Link

-

Gagliardi, L., & Roos, B. O. (2003).[3][6] The Electronic Spectrum of

: A Theoretical Study. Inorganic Chemistry, 42(5), 1599–1603.[6] Link -

Fanwick, P. E., Martin, D. S., Cotton, F. A., & Webb, T. R. (1977). Polarized electronic absorption spectra for potassium tetrabromodichlorodirhenate(III). Inorganic Chemistry, 16(8), 2103–2106. Link

Sources

- 1. epfl.ch [epfl.ch]

- 2. Franck–Condon and Herzberg–Teller Signatures in Molecular Absorption and Emission Spectra | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. unige.ch [unige.ch]

- 6. The electronic spectrum of Re2Cl8 2-: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HOMO-LUMO Gap Analysis of Octachlorodirhenate Derivatives for Researchers and Drug Development Professionals

Abstract

The octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, and its derivatives represent a fascinating class of compounds characterized by a strong metal-metal quadruple bond. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that governs the electronic properties, reactivity, and potential therapeutic applications of these complexes. A smaller HOMO-LUMO gap is generally associated with higher reactivity and can be crucial for applications such as photodynamic therapy.[1] This guide provides a comprehensive overview of the synthesis, experimental characterization, and computational analysis of octachlorodirhenate derivatives, with a focus on understanding and tuning their HOMO-LUMO gap for potential applications in drug development.

Introduction: The Significance of the Dirhenium Core and the HOMO-LUMO Gap

The [Re₂Cl₈]²⁻ anion, first correctly characterized by F. Albert Cotton, was a landmark discovery in inorganic chemistry, establishing the existence of a quadruple bond between two metal centers.[2] This bond consists of one σ, two π, and one δ bond, arising from the overlap of the d-orbitals of the two rhenium atoms.[3] The electronic structure of this core, particularly the HOMO and LUMO, dictates the molecule's stability and reactivity.

The HOMO-LUMO gap is a fundamental concept in molecular orbital theory that influences a molecule's electronic and optical properties.[4] For octachlorodirhenate derivatives, this gap is of paramount importance as it can be correlated with the compound's reactivity and potential as a therapeutic agent. For instance, in photodynamic therapy (PDT), a smaller HOMO-LUMO gap can facilitate the absorption of lower-energy light to generate reactive oxygen species that are cytotoxic to cancer cells.[2][5] Furthermore, rhenium radioisotopes, such as ¹⁸⁶Re and ¹⁸⁸Re, are utilized in radiopharmaceuticals for cancer therapy, making the study of rhenium complexes highly relevant to drug development.[6][7]

This guide will delve into the methodologies for synthesizing derivatives of the octachlorodirhenate core, the experimental techniques used to probe their electronic structure, and the computational approaches that provide a deeper understanding of the structure-property relationships governing their HOMO-LUMO gap.

Synthetic Strategies for Octachlorodirhenate Derivatives

The modification of the octachlorodirhenate core is primarily achieved through ligand substitution reactions, where the chloride ligands are replaced by other donor groups. This allows for the fine-tuning of the electronic properties of the dirhenium unit.

Synthesis of Phosphine Derivatives

Phosphine ligands are widely used to modify the electronic environment of metal complexes. The synthesis of phosphine-substituted octachlorodirhenate derivatives can be achieved by reacting the parent [Re₂Cl₈]²⁻ salt with the desired phosphine.

Step-by-Step Protocol for the Synthesis of [Re₂Cl₆(PR₃)₂] type complexes:

-

Starting Material: Begin with a soluble salt of the octachlorodirhenate(III) anion, such as the tetrabutylammonium salt, (n-Bu₄N)₂[Re₂Cl₈].

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (n-Bu₄N)₂[Re₂Cl₈] in a suitable deoxygenated solvent like dichloromethane or acetone.

-

Ligand Addition: Add a stoichiometric amount of the desired phosphine ligand (e.g., PPr₃, PEt₂Ph) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by changes in color.

-

Isolation and Purification: The product can be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether or hexane. The resulting solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

-

Characterization: The final product should be characterized by techniques such as single-crystal X-ray diffraction, cyclic voltammetry, and spectroscopy to confirm its structure and electronic properties.

This general procedure can be adapted for various phosphine ligands to generate a library of derivatives with systematically varied electronic properties.[8]

Synthesis of Carboxylate-Bridged Derivatives

Carboxylate ligands can bridge the two rhenium centers, leading to significant changes in the electronic structure. These derivatives are often synthesized from [Re₂Cl₈]²⁻ or other dirhenium precursors.[9]

Step-by-Step Protocol for the Synthesis of [Re₂(O₂CR)₄Cl₂] type complexes:

-

Precursor Synthesis: A common precursor for carboxylate-bridged complexes is N(C₄H₉)₄[Re₂(OOCCF₃)Cl₆], which can be synthesized via a solvothermal reaction of (N(C₄H₉)₄)₂[Re₂Cl₈] with trifluoroacetic acid and acetic anhydride.[9]

-

Ligand Exchange: The precursor complex is then reacted with the desired carboxylic acid (RCOOH) in a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux to facilitate the ligand exchange.

-

Isolation and Purification: The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Recrystallization from an appropriate solvent system can be used for further purification.

-

Characterization: The structure and purity of the final product are confirmed using techniques such as X-ray crystallography, elemental analysis, and infrared spectroscopy.[10]

The choice of the R group on the carboxylate ligand allows for the introduction of various electronic and steric effects, thereby tuning the HOMO-LUMO gap.

Experimental Determination of the HOMO-LUMO Gap

Several experimental techniques can be employed to probe the electronic structure and estimate the HOMO-LUMO gap of octachlorodirhenate derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating electronic transitions in molecules. The absorption of light by a molecule corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one. The lowest energy absorption band in the UV-Vis spectrum can often be attributed to the HOMO-LUMO transition, providing an experimental estimate of the gap.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the octachlorodirhenate derivative in a suitable solvent (e.g., CHCl₃, CH₃CN) that does not absorb in the region of interest.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for the lowest energy transition. The HOMO-LUMO gap (Egap) can be estimated from the onset of this absorption band.[11] The spectra of these complexes often show intense bands below 350 nm due to intraligand transitions and broader, moderate absorptions between 350-450 nm assigned to metal-to-ligand charge transfer (MLCT) excitations.[4][12]

The nature of the solvent can also influence the absorption spectrum, a phenomenon known as solvatochromism.[13]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule. The oxidation and reduction potentials can be related to the energies of the HOMO and LUMO, respectively.

Experimental Protocol for Cyclic Voltammetry:

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Dissolve the octachlorodirhenate derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in CH₂Cl₂).

-

Measurement: Scan the potential between appropriate limits and record the resulting current.

-

Data Analysis: The voltammogram will show peaks corresponding to oxidation and reduction events. The first oxidation potential (Eox) is related to the energy of the HOMO, while the first reduction potential (Ered) is related to the energy of the LUMO. The HOMO-LUMO gap can be estimated from the difference between the onset of the oxidation and reduction waves.[14][15]

Computational Analysis of the HOMO-LUMO Gap

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It allows for the calculation of molecular orbital energies and the visualization of the HOMO and LUMO.

DFT Calculation Workflow

Step-by-Step Protocol for DFT Calculations using Gaussian:

-

Structure Input: Build the molecular structure of the octachlorodirhenate derivative using a molecular modeling program like GaussView.

-

Input File Setup: Create a Gaussian input file specifying the calculation type (e.g., optimization and frequency), the level of theory (e.g., B3LYP functional), and the basis set (e.g., LANL2DZ for rhenium and a Pople-style basis set like 6-31G(d) for other atoms).[3][16]

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

-

Orbital Analysis: From the output of the calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two energies.

-

Visualization: Use a program like GaussView to visualize the HOMO and LUMO to understand their spatial distribution and bonding character.

Interpreting Computational Results

DFT calculations can provide valuable insights into how ligand modifications affect the HOMO-LUMO gap. For example, introducing electron-donating groups on the ligands is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. Conversely, electron-withdrawing groups are expected to lower the energy of the LUMO, also leading to a smaller gap.[2][5] These computational predictions can then be correlated with experimental data from UV-Vis spectroscopy and cyclic voltammetry.

Data Presentation and Analysis

A systematic study of a series of octachlorodirhenate derivatives allows for the establishment of clear structure-property relationships. The data should be presented in a clear and concise manner to facilitate comparison.

Table 1: HOMO-LUMO Gap Data for a Hypothetical Series of [Re₂Cl₆(PR₃)₂] Derivatives

| Derivative (PR₃) | λmax (nm) | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | Calculated HOMO-LUMO Gap (eV) |

| PMe₃ | 450 | 0.85 | -1.20 | 2.05 |

| PEt₃ | 465 | 0.82 | -1.23 | 2.05 |

| PPh₃ | 480 | 0.78 | -1.15 | 1.93 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Drug Development

The ability to tune the HOMO-LUMO gap of octachlorodirhenate derivatives has significant implications for drug development.

-

Photodynamic Therapy (PDT): Complexes with a small HOMO-LUMO gap that absorb in the "phototherapeutic window" (600-900 nm) can be explored as PDT agents. Upon light activation, these complexes can generate cytotoxic reactive oxygen species to destroy cancer cells.[2][5]

-

Radiopharmaceuticals: The dirhenium core can be labeled with radioactive isotopes like ¹⁸⁶Re or ¹⁸⁸Re. By attaching targeting moieties to the ligands, these complexes can be directed to specific biological targets for cancer therapy.[6][7] The electronic properties, influenced by the HOMO-LUMO gap, can affect the stability and biodistribution of these radiopharmaceuticals.

-

Theranostics: Rhenium complexes often exhibit luminescence, which can be utilized for imaging and tracking their localization within cells, combining therapeutic action with diagnostic capabilities.[17]

Conclusion

The analysis of the HOMO-LUMO gap in octachlorodirhenate derivatives is a crucial aspect of understanding their chemical reactivity and exploring their potential in medicinal chemistry. Through systematic synthetic modifications and a combination of experimental and computational techniques, researchers can effectively tune the electronic properties of these fascinating dirhenium complexes. This in-depth understanding paves the way for the rational design of novel therapeutic agents for applications in areas such as photodynamic therapy and radiopharmaceuticals, ultimately contributing to the advancement of drug development.

References

- Current time information in Miami, FL, US. (n.d.). Google.

-

Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. (2021). Inorganic Chemistry. Retrieved from [Link]

-

Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. (2021). Inorganic Chemistry. Retrieved from [Link]

-

Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ACS Omega. Retrieved from [Link]

-

Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ACS Omega. Retrieved from [Link]

-

Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ACS Omega. Retrieved from [Link]

-

Calculated Allowed Transitions for Re₂(O₂CR)₄Cl₂ (R = H, CMe₃) Giving the Symmetry of Each Transition, Orbital Character, Transition Energy (cm⁻¹), and Oscillator Strength. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. (2023). Molecules. Retrieved from [Link]

-

UV-vis absorption spectra of rhenium complexes in CHCl₃. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Electronic Structure of Re₂(O₂CR)₄Cl₂ Complexes (R = H, CMe₃) and Reassignment of the Electronic Absorption Spectrum of Re₂(O₂CCMe₃)₄Cl₂. (2022). ResearchGate. Retrieved from [Link]

-

New dirhenium(III) compounds bridged by carboxylate ligands: N(C(4)H(9))(4)[Re(2)(OOCCF(3))Cl(6)] and Re(2)(OOCCCHCo(2)(CO)(6))(4)Cl(2). (2002). Inorganic Chemistry. Retrieved from [Link]

-

ELECTROCHEMICAL STUDY OF METAL COMPLEXES. (n.d.). Sathyabama Institute of Science and Technology. Retrieved from [Link]

-

Asking about Metal complex DFT calculations? (2015). ResearchGate. Retrieved from [Link]

-

New Dirhenium(III) Compounds Bridged by Carboxylate Ligands: N(C₄H₉)₄[Re₂(OOCCF₃)Cl₆] and Re₂(OOCCCHCo₂(CO)₆)₄Cl₂. (2002). Inorganic Chemistry. Retrieved from [Link]

-

Unsymmetrical Dirhenium Complexes That Contain [Re₂]⁶⁺ and [Re₂]⁵⁺ Cores Complexed by Tridentate Ligands with P₂O and P₂N Donor Sets. (2002). Inorganic Chemistry. Retrieved from [Link]

-

Interpreting Electrochemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, spectroscopic, electrochemical and computational studies of rhenium(i) dicarbonyl complexes based on meridionally-coordinated 2,2′:6′,2′′-terpyridine. (2013). Dalton Transactions. Retrieved from [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. Retrieved from [Link]

-

Red Light Absorption of [ReI(CO)₃(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand's π-System. (2022). Molecules. Retrieved from [Link]

-

Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization. (2021). YouTube. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

-

Photochemistry of Rhenium(I) Diimine Tricarbonyl Complexes in Biological Applications. (2021). CHIMIA International Journal for Chemistry. Retrieved from [Link]

-

Dinuclear phosphorescent rhenium(I) complexes as potential anticancer and photodynamic therapy agents. (2020). Dalton Transactions. Retrieved from [Link]

-

Synthesis, spectroscopic, electrochemical and computational studies of rhenium(I) dicarbonyl complexes based on meridionally-coordinated 2,2':6',2''-terpyridine. (2013). Dalton Transactions. Retrieved from [Link]

-

How we can create method in Gaussian 09 to do DFT calculation of Metal complexes of 3d and 4d series ? (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Compounds of Dirhenium. (2015). Hollins Digital Commons. Retrieved from [Link]

-

Mixed Chloride/Phosphine Complexes of the Dirhenium Core. 6. Rare or Unprecedented Isomers of [Re₂Cl₆(PR₃)₂] Stoichiometry. (1999). Inorganic Chemistry. Retrieved from [Link]

-

Synthesis and structural characterization of several dirhenium(III) compounds. (2006). Inorganic Chemistry. Retrieved from [Link]

-

Cardiff University Red Emitting Iridium(III) and Rhenium(I) Complexes Developed for Photonic Applications. (n.d.). Cardiff University. Retrieved from [Link]

-

Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands. (2022). Molecules. Retrieved from [Link]

-

Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supportin. (2022). JETIR. Retrieved from [Link]

-

Density functional theory for transition metals and transition metal chemistry. (2008). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Spin-orbit treatment of UV-vis absorption spectra and photophysics of rhenium(I) carbonyl-bipyridine complexes: MS-CASPT2 and TD-DFT analysis. (2012). Dalton Transactions. Retrieved from [Link]

-

Synthesis and Structure of Di(1,2,4,6-tetraphenylpyridinium) Octachlorodirhenate(III). (2006). Russian Journal of Coordination Chemistry. Retrieved from [Link]

-

Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP. (2022). Molecules. Retrieved from [Link]

-

Preparation of phosphines through C–P bond formation. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (2006). Accounts of Chemical Research. Retrieved from [Link]

-

Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. Spin-orbit treatment of UV-vis absorption spectra and photophysics of rhenium(I) carbonyl-bipyridine complexes: MS-CASPT2 and TD-DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. figshare.com [figshare.com]

- 9. New dirhenium(III) compounds bridged by carboxylate ligands: N(C(4)H(9))(4)[Re(2)(OOCCF(3))Cl(6)] and Re(2)(OOCCCHCo(2)(CO)(6))(4)Cl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand’s π-System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chimia.ch [chimia.ch]

Methodological & Application

Application Notes and Protocols for the Growth of X-ray Diffraction Quality Single Crystals of (n-Bu4N)2Re2Cl8

For correspondence:

Abstract

This comprehensive guide provides a detailed protocol for the synthesis and subsequent crystallization of bis(tetra-n-butylammonium) octachlorodirhenate(III), [(n-Bu4N)2Re2Cl8], a compound of significant interest in inorganic chemistry due to its classic example of a metal-metal quadruple bond. This document is intended for researchers, scientists, and professionals in drug development and materials science who require high-quality single crystals for X-ray diffraction analysis. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the [Re2Cl8]2- Anion

The octachlorodirhenate(III) anion, [Re2Cl8]2-, holds a foundational place in the field of inorganic chemistry as one of the first recognized examples of a metal-metal quadruple bond. First synthesized and characterized in the early 1960s, its discovery challenged and expanded the then-existing theories of chemical bonding. The Re-Re quadruple bond, consisting of one σ, two π, and one δ bond, results in a remarkably short Re-Re distance (approximately 2.24 Å) and an eclipsed conformation of the two ReCl4 square planes.[1] The study of this and related multiply-bonded metal complexes has provided profound insights into the nature of metal-metal interactions, with implications for catalysis, materials science, and our fundamental understanding of chemical bonding.

The use of the tetra-n-butylammonium ((n-Bu4N)+) cation is strategic, as it imparts solubility to the [Re2Cl8]2- anion in a range of common organic solvents, facilitating its purification and crystallization. Obtaining high-quality single crystals of (n-Bu4N)2Re2Cl8 is a critical prerequisite for detailed structural elucidation by X-ray diffraction, which allows for precise measurement of the Re-Re bond length and the overall molecular geometry. This guide provides a reliable method for both the synthesis of this salt and the subsequent growth of diffraction-quality crystals.

Synthesis of (n-Bu4N)2Re2Cl8

The synthesis of the [Re2Cl8]2- anion involves the reduction of a Re(VII) precursor, typically a perrhenate salt such as potassium perrhenate (KReO4), in a strongly acidic medium. Hypophosphorous acid (H3PO2) is a commonly used and effective reducing agent for this transformation.

Chemical Principles

The overall reaction can be summarized as:

2 ReO4- + 8 H+ + 10 Cl- + 3 H3PO2 → [Re2Cl8]2- + 3 H3PO3 + 6 H2O

The reaction proceeds in a concentrated hydrochloric acid solution, which serves as both the source of the chloride ligands and the acidic medium required for the reduction. The tetra-n-butylammonium chloride is introduced to precipitate the desired salt, as (n-Bu4N)2Re2Cl8 is insoluble in the aqueous acidic reaction mixture.

Reagents and Materials

| Reagent/Material | Formula | Grade | Supplier |

| Potassium Perrhenate | KReO4 | 99.9% | Sigma-Aldrich |

| Hydrochloric Acid | HCl | ACS Reagent, 37% | Fisher Scientific |

| Hypophosphorous Acid | H3PO2 | 50 wt. % in H2O | Alfa Aesar |

| Tetra-n-butylammonium Chloride | (n-Bu4N)Cl | 98% | Acros Organics |

| Ethanol | C2H5OH | Anhydrous | J.T. Baker |

| Diethyl Ether | (C2H5)2O | Anhydrous | EMD Millipore |

Safety Precautions

-

Rhenium Compounds: While not acutely toxic, rhenium compounds should be handled with care. Avoid inhalation of dust and skin contact.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Hypophosphorous Acid: Corrosive and can cause severe skin and eye damage. Handle in a fume hood with appropriate PPE.[2][3][4]

-

Organic Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine potassium perrhenate (2.0 g, 6.9 mmol) and tetra-n-butylammonium chloride (3.8 g, 13.7 mmol).

-

Addition of Acids: Carefully add 100 mL of concentrated hydrochloric acid to the flask. The mixture will form a slurry.

-

Initiation of Reduction: While stirring vigorously, add 15 mL of 50% hypophosphorous acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The solution will gradually change color, typically from colorless to a deep blue-green, indicating the formation of the [Re2Cl8]2- anion. Continue refluxing for at least 4 hours.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then cool it further in an ice bath for 1-2 hours to ensure complete precipitation of the product.

-

Isolation of the Product: Collect the dark blue-green solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold concentrated hydrochloric acid (2 x 20 mL), ethanol (2 x 20 mL), and finally with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum to obtain a fine, dark blue-green powder.

Characterization

The identity and purity of the synthesized (n-Bu4N)2Re2Cl8 can be confirmed by various spectroscopic techniques:

-

UV-Vis Spectroscopy: In a suitable solvent like acetonitrile, the compound exhibits a characteristic intense absorption band around 620 nm, which is attributed to the δ → δ* electronic transition of the Re-Re quadruple bond.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the tetra-n-butylammonium cation.

-

1H NMR Spectroscopy: The proton NMR spectrum will display signals corresponding to the protons of the tetra-n-butylammonium cation.

Growing Single Crystals of (n-Bu4N)2Re2Cl8

The successful growth of X-ray quality single crystals is often the most challenging step. The key is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of a polycrystalline powder.[6] Several methods can be employed, and the optimal conditions may require some experimentation.

General Considerations for Crystallization

-

Purity: The starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent. Highly soluble compounds tend to precipitate quickly, forming small crystals.

-

Nucleation: The formation of the initial crystal nucleus should be controlled. Fewer nucleation sites lead to the growth of larger, well-formed crystals. Using clean glassware and filtering the solution can minimize unwanted nucleation.[7]

-

Patience: Crystal growth is often a slow process, sometimes taking days or even weeks. It is crucial to leave the crystallization setup undisturbed.

Recommended Crystallization Techniques

Here we detail three common and effective methods for growing single crystals of (n-Bu4N)2Re2Cl8.

This is the simplest crystallization technique. A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

-

Protocol:

-

Dissolve a small amount of (n-Bu4N)2Re2Cl8 (e.g., 20-50 mg) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a small, clean vial.

-

Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes, to allow for slow evaporation.

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Monitor the vial periodically without disturbing it. Crystals should appear as the solvent volume decreases.

-

-

Causality: The slow removal of the solvent ensures a gradual increase in solute concentration, promoting the growth of well-ordered crystals. The choice of a moderately volatile solvent like dichloromethane allows for a controlled evaporation rate.

Diagram 1: Slow Evaporation Setup

Caption: A vapor diffusion setup where an anti-solvent vapor slowly induces crystallization.

This method involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface as the two solvents slowly diffuse into one another.

-

Protocol:

-

Dissolve (n-Bu4N)2Re2Cl8 in a small amount of a dense solvent (e.g., dichloromethane) in a narrow container like a test tube or an NMR tube.

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane or pentane) on top of the solution. This can be done by slowly adding the anti-solvent down the side of the tube with a pipette or syringe.

-

A distinct interface should be visible between the two layers.

-

Seal the tube and leave it undisturbed. Crystals will typically form at the interface over a period of days. [8]

-

-

Causality: The slow diffusion at the interface of the two liquids creates a localized region of supersaturation, providing an ideal environment for the nucleation and growth of single crystals.

Diagram 3: Solvent Layering Setup

Caption: The solvent layering technique relies on slow diffusion between a solvent and an anti-solvent.

Troubleshooting Crystallization

| Problem | Possible Cause | Suggested Solution |

| No crystals form | Solution is too dilute; compound is too soluble in the chosen solvent system. | Concentrate the solution; try a different solvent or a higher ratio of anti-solvent. |

| Oiling out | The compound's solubility is too high at the point of precipitation. | Use a more dilute solution; cool the solution more slowly; try a different solvent system. |

| Formation of powder | Nucleation is too rapid. | Reduce the rate of supersaturation (slower evaporation, slower diffusion); use a cleaner vial to reduce nucleation sites. |

| Small, poorly formed crystals | Rapid crystal growth. | Slow down the crystallization process (e.g., by placing the setup in a cooler environment). |

Conclusion

The synthesis and crystallization of (n-Bu4N)2Re2Cl8 provide a valuable experimental platform for exploring the fascinating chemistry of metal-metal multiple bonds. The protocols detailed in this guide, from the synthesis of the compound to various crystallization techniques, are designed to be robust and informative. By understanding the chemical principles behind each step, researchers can not only successfully obtain high-quality single crystals for X-ray diffraction but also adapt these methods for other challenging crystallization problems. The key to success lies in careful execution, patience, and a systematic approach to optimizing conditions.

References

- Cotton, F. A., & Walton, R. A. (1993).

- Cotton, F. A., Daniels, L. M., Murillo, C. A., & Wang, X. (1998). The Crystal Structure of the "Blue" Isomer of [Re2Cl4(μ-dppm)2]. Inorganica Chimica Acta, 275-276, 497-501.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hypophosphorous acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hypophosphorous acid, 30-32%. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

-

Loba Chemie. (2015). HYPOPHOSPHOROUS ACID 50% AR MSDS. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

-

Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Quadruple bond. Retrieved from [Link]

-

ResearchGate. (n.d.). MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN. Retrieved from [Link]

- Heath, G. A., & Raptis, R. G. (1991). Low-Temperature Spectroelectrochemical Study of (Bu4N)Re2Cl9 and (Bu4N)2Re2Cl8: Discovery of Re2Cl93-. Inorganic Chemistry, 30(22), 4106–4108.

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis). Retrieved from [Link]

-

PubMed. (2009). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of octachlorodirhenate in aqueous media

This guide serves as a specialized technical resource for researchers handling Octachlorodirhenate(III) (

Topic: Preventing Hydrolysis in Aqueous Media

Status: Active | Priority: Critical | Target Species:

The Stability Directive: The "Royal Blue" Standard

The integrity of the

Critical Rule: Any deviation from this specific blue hue (to green, turquoise, yellow, or brown) indicates a compromise in the coordination sphere or the metal-metal core.

The Stability Triad

To prevent hydrolysis, your aqueous medium must satisfy three conditions simultaneously:

-

High Acidity (

): Suppresses the formation of hydroxo-bridged species ( -

High Chloride Activity (

): Uses the Common Ion Effect to shift the ligand exchange equilibrium toward the fully chlorinated species. -

Photoprotection: Prevents photo-induced cleavage of the Re-Re bond [1].

Diagnostic Troubleshooting (Q&A)

Q1: My solution has shifted from Royal Blue to a Turquoise/Green color. Is the sample lost?

Diagnosis: Ligand Substitution (Pre-Hydrolysis).

You are likely observing the exchange of equatorial chloride ligands for water or solvent molecules, forming species like

-

Immediate Action:

-

Acidify: Immediately add concentrated HCl (12 M) to the solution until the total acid concentration exceeds 6 M.

-

Saturate: Add a chloride source (e.g.,

or -

Heat: Gently warm (

) for 10 minutes. If the core is intact, the high

-

Q2: The solution turned pale yellow/colorless. Can I recover it?

Diagnosis: Bond Cleavage (Irreversible).

A yellow shift typically indicates the cleavage of the quadruple bond, resulting in mononuclear rhenium(III) or (IV) species, or oxidation to perrhenate (

-

Root Cause: Exposure to UV light (photolysis) or strong oxidizing agents (dissolved

). -

Resolution: The sample is likely unrecoverable. For future experiments, store solutions in amber glassware and degas all aqueous acids with Argon/Nitrogen.

Q3: I see a brown/black precipitate forming at the bottom of the flask.

Diagnosis: Total Hydrolytic Collapse.

The complex has hydrolyzed completely to form hydrous rhenium(IV) oxide (

-

Prevention: Never dilute a stock solution of

with pure water. Always dilute with 6 M HCl .

Mechanism of Failure

The following diagram illustrates the kinetic pathways determining the fate of the octachlorodirhenate anion.

Figure 1: Reaction pathways for Octachlorodirhenate(III). Green arrows indicate reversible recovery paths; black arrows indicate irreversible decomposition.

Standard Operating Procedure (SOP)

Reagent Preparation

To ensure stability, all aqueous manipulations must occur within a "High Chloride/Acid" window.

| Parameter | Specification | Reason |

| Solvent Base | 6 M to 12 M HCl | Maintains |

| Gas Phase | Argon or Nitrogen (Sparged) | Prevents oxidation of Re(III) to Re(VII). |

| Glassware | Amber / Aluminum Foil Wrap | Prevents UV-induced bond cleavage ( |

| Temperature | Higher temps accelerate ligand exchange kinetics. |

Step-by-Step Handling Protocol

-

Deoxygenation: Sparge concentrated HCl (12 M) with inert gas for 15 minutes before introducing the rhenium complex.

-

Dissolution: Add the solid

salt (e.g., TBA or Potassium salt) directly to the acid. Do not dissolve in water and then acidify. -

Validation:

-

Extract a

aliquot. -

Dilute into

of degassed 6 M HCl . -

Measure UV-Vis.[1]

-

Pass Criteria:

(strong absorption). -

Fail Criteria: Peak shift to

or appearance of a band at

-

References

-

Matsumura, M., & Hoggard, P. E. (2008). The photolysis of octachlorodirhenate(III) in chloroform. Polyhedron, 27(9-10), 2099-2102.

-

Cotton, F. A., et al. (2003). The Electronic Spectrum of Re2Cl8 2-: A Theoretical Study. Inorganic Chemistry, 42(5), 1599-1603.[2]

-

Simandiras, E. D., et al. (2007). Theoretical Investigation of the Stepwise Hydrolysis of the [Re3(μ-Cl)3Cl9]3- Anion. Inorganic Chemistry, 46(12).

- Cotton, F. A., & Walton, R. A. (1993). Multiple Bonds Between Metal Atoms. Oxford University Press.

Sources

Technical Support Guide: Handling and Stability of Tetrabutylammonium Octachlorodirhenate(III)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tetrabutylammonium octachlorodirhenate(III) ({[CH₃(CH₂)₃]₄N}₂Re₂Cl₈). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and troubleshooting of this unique organometallic compound. Our goal is to move beyond simple instructions and explain the causality behind our recommended protocols, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with Tetrabutylammonium octachlorodirhenate(III), which contains the classic [Re₂Cl₈]²⁻ anion, renowned for its metal-metal quadruple bond.[1]

Q1: My freshly opened bottle of (TBA)₂Re₂Cl₈ is not the deep blue color described in the literature. It appears greenish or brownish. What happened?

A: A color change from the characteristic deep blue is the most common visual indicator of decomposition. The blue color is a result of the specific electronic structure of the Re-Re quadruple bond, particularly the δ→δ* transition.[2] Exposure to atmospheric oxygen, even for brief periods, can lead to oxidation of the Rhenium(III) centers. This oxidation disrupts the electronic configuration of the quadruple bond, causing the color to fade or change.

-

Causality: The Re(III) centers in the [Re₂Cl₈]²⁻ core are in a reduced state and are susceptible to oxidation. Oxygen from the air acts as an oxidizing agent.[3]

-

Immediate Action: Do not use the reagent in your experiment. A compromised starting material is a primary source of failed reactions and irreproducible results.[4] Validate the integrity of the remaining batch using the spectroscopic protocol outlined in Section 3.

Q2: How can I quantitatively confirm the integrity of my (TBA)₂Re₂Cl₈ sample before use?

A: Visual inspection is only a preliminary check. The definitive method is UV-Visible (UV-Vis) Spectroscopy. The [Re₂Cl₈]²⁻ anion has a characteristic, low-energy absorption peak corresponding to the δ→δ* electronic transition, which unequivocally confirms the presence of the Re-Re quadruple bond.

-

Protocol: A detailed, step-by-step protocol for sample validation via UV-Vis spectroscopy is provided in Section 3, Protocol 3.2 .

-

Self-Validation: The presence of this sharp, characteristic peak is a positive validation of your material's integrity. Its absence or significant broadening indicates decomposition.

Q3: What are the absolute minimum precautions for handling this compound to ensure its stability?

A: (TBA)₂Re₂Cl₈ must be treated as an air-sensitive compound at all times.[5] The standard assumption should be that any exposure to the ambient atmosphere will initiate degradation.

-

Inert Atmosphere is Mandatory: All manipulations—weighing, transferring, and dissolving—must be performed under a dry, inert atmosphere, such as nitrogen or argon. This is best accomplished using a glove box or Schlenk line techniques.[4][6]

-

Use Dry Glassware: Adsorbed moisture on glassware surfaces can react with the compound. All glassware must be rigorously dried, typically by oven-drying at >120°C overnight and cooling under vacuum or in a desiccator.[7][8]

-

Use Anhydrous Solvents: Solvents must be of anhydrous grade and should be handled using techniques that prevent the introduction of air or moisture, such as transfer via a cannula or a dry syringe.[8]

Q4: My reaction involving (TBA)₂Re₂Cl₈ as a precursor failed, yielding an unexpected product or no reaction. How do I troubleshoot this?

A: When a reaction fails, it is crucial to systematically validate each component and step. Given the sensitivity of (TBA)₂Re₂Cl₈, its integrity should be the first point of investigation. Use the troubleshooting flowchart below to guide your analysis.

dot

Caption: Troubleshooting logic for experiments involving (TBA)₂Re₂Cl₈.

Section 2: Core Concepts: The Chemistry of Stability

The stability of (TBA)₂Re₂Cl₈ is fundamentally tied to the integrity of the Re-Re quadruple bond (σ²π⁴δ²).[1][9][10] Understanding the mechanism of its decomposition is key to preventing it.

-

In an Inert Atmosphere: Under a dry, oxygen-free atmosphere (e.g., high-purity Argon or Nitrogen), the compound is chemically stable. The inert gas provides a protective blanket, preventing oxidative or hydrolytic attack on the electron-rich metal-metal bond. Proper storage in a sealed container within a glove box is the gold standard for long-term stability.[5]

-

In the Presence of Air: Air is composed of ~21% oxygen (a potent oxidizing agent) and variable amounts of water vapor.

-

Oxidation: Molecular oxygen can oxidize the Re(III) centers to higher oxidation states. This process removes electrons from the metal-metal bonding orbitals, weakening and eventually breaking the quadruple bond. The loss of the δ-bond component, which is the weakest part of the quadruple bond, is often the first step.[10][11]

-

Hydrolysis: While less aggressive than oxidation for this specific compound, moisture can coordinate to the metal centers, potentially facilitating decomposition pathways.

-

dot

Caption: Conceptual diagram of stability pathways for (TBA)₂Re₂Cl₈.

Section 3: Experimental Protocols & Best Practices

These protocols are designed as self-validating systems to ensure experimental integrity.

Protocol: Standard Handling and Storage (Air-Sensitive)

This workflow outlines the essential steps for manipulating (TBA)₂Re₂Cl₈ outside of its sealed container.

dot

Caption: Standard operating procedure for handling (TBA)₂Re₂Cl₈.

Protocol: Validating Sample Integrity via UV-Vis Spectroscopy

Objective: To confirm the presence of the Re-Re quadruple bond.

Materials:

-

(TBA)₂Re₂Cl₈ sample

-

Anhydrous, spectroscopic grade acetonitrile or dichloromethane

-

Gas-tight cuvette with a septum cap

-

Dry, gas-tight syringe

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation (Inert Atmosphere): Inside a glove box or using a Schlenk line, prepare a dilute solution of (TBA)₂Re₂Cl₈ in the anhydrous solvent. The concentration should be sufficient to yield an absorbance maximum between 0.5 and 1.5.

-

Sample Transfer: Using a dry, gas-tight syringe, carefully draw up the solution and inject it into the gas-tight cuvette. The cuvette should have been previously flushed with inert gas.

-

Data Acquisition: Immediately acquire the UV-Vis spectrum, typically scanning from 800 nm to 300 nm.

-

Analysis:

-

Expected Result (Valid Sample): A distinct, sharp absorption peak should be observed in the visible region, typically around 680-700 nm in acetonitrile. This peak is the δ→δ* transition characteristic of the [Re₂Cl₈]²⁻ anion.

-

Invalid Result: The absence of this peak, or the presence of only a sloping baseline, indicates that the quadruple bond has been compromised and the sample has decomposed.

-

Section 4: Data Summary Table

This table summarizes the expected stability and degradation pathways under various conditions.

| Condition | Atmosphere | Expected Visual Outcome | Spectroscopic Signature (UV-Vis) | Primary Degradation Mechanism |

| Ideal Storage | High-Purity N₂ or Ar (<1 ppm O₂) | Stable, deep blue solid | Sharp δ→δ* peak maintained | None |

| Brief Exposure | Ambient Air (minutes) | Potential slight fading of blue color | Decrease in δ→δ* peak intensity | Surface Oxidation |

| Prolonged Exposure | Ambient Air (hours to days) | Significant color change (green, brown) | Complete loss of δ→δ* peak | Bulk Oxidation |

| In Solution | Anhydrous Solvent, Inert Gas | Stable, deep blue solution | Sharp δ→δ* peak maintained | None |

| In Solution | Non-degassed Solvent, Air | Rapid fading of blue color | Rapid disappearance of δ→δ* peak | Rapid Oxidation |

Section 5: References

-

Sciencemadness.org. Preparation of Tetrabutylammonium Octachlorodirhenate: A Compound With A Metal-Metal Quadruple Bond.

-

ResearchGate. Tetrabutylammonium Octachlorodirhenate(III) | Request PDF.

-

Ossila. Air Sensitive Compounds.

-

Safety Data Sheet. TETRABUTYLAMMONIUM OCTACHLORODIRHENATE(III).

-

The Manipulation of Air-Sensitive Compounds.

-

CDN. Probing the Electronic Structure and Metal-Metal Bond of Re2Cl8 in the Gas Phase.

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

-

Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

-

Handling air-sensitive reagents AL-134.

-

Wikipedia. Potassium octachlorodirhenate.

-

The Electronic Spectrum of Re2Cl8 : A Theoretical Study.

-

Semantic Scholar. Metal–metal bonding in Re2Cl8(2-) from the analysis of domain averaged fermi holes.

Sources

- 1. Potassium octachlorodirhenate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TETRABUTYLAMMONIUM OCTACHLORODIRHENATE(III) - Safety Data Sheet [chemicalbook.com]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 5. ossila.com [ossila.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. unige.ch [unige.ch]

- 11. semanticscholar.org [semanticscholar.org]

purification methods for crude Tetrabutylammonium octachlorodirhenate

Technical Support Center: High-Purity Isolation of Tetrabutylammonium Octachlorodirhenate(III)

Case ID: RE-224-CL8 Status: Open Priority: High (Precursor Integrity Critical) Assigned Specialist: Senior Application Scientist, Inorganic Division

Introduction: The "Royal Blue" Standard

Welcome to the technical support hub for Tetrabutylammonium octachlorodirhenate(III) (

As a researcher, you know this compound is the "fruit fly" of metal-metal quadruple bond chemistry. However, its synthesis (often via the benzoyl chloride reduction of perrhenate) yields a crude product that is frequently contaminated with gummy organic byproducts, hydrolyzed rhenium species, or unreacted starting materials.

The Golden Rule: Pure

This guide provides a self-validating purification workflow to restore your material to crystallographic purity.

Module 1: Diagnostic Triage

Before beginning purification, assess the state of your crude material. The color is your primary sensor.

Visual Diagnostic Flowchart (Graphviz diagram illustrating the decision logic based on crude product appearance)

Caption: Figure 1. Visual triage logic for determining the appropriate purification strategy.

Module 2: The Purification Protocol

Prerequisites:

-

Inert Atmosphere: While the solid is air-stable for short periods, solutions are sensitive to oxidation. Perform all recrystallizations under Nitrogen or Argon.

-